molecular formula C21H20N6O2S B3612467 N-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE

N-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE

Cat. No.: B3612467
M. Wt: 420.5 g/mol
InChI Key: KNPWZKDMWFOXBU-UHFFFAOYSA-N
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Description

N-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine core, a triazole ring, and a sulfanylacetamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the phthalazine core, followed by the introduction of the triazole ring and the sulfanylacetamide group. Common reagents used in these reactions include hydrazine derivatives, triazole precursors, and thiol compounds. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE is unique due to its combination of a phthalazine core, a triazole ring, and a sulfanylacetamide group.

Properties

IUPAC Name

N-[[2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-13-7-8-14(19-16-5-3-4-6-17(16)20(29)27(2)26-19)9-15(13)10-22-18(28)11-30-21-23-12-24-25-21/h3-9,12H,10-11H2,1-2H3,(H,22,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPWZKDMWFOXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C)CNC(=O)CSC4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE
Reactant of Route 4
N-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE
Reactant of Route 5
N-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE
Reactant of Route 6
N-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE

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